Lipid M

Description

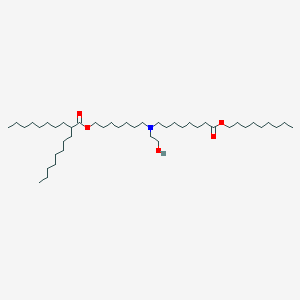

Structure

2D Structure

Properties

Molecular Formula |

C44H87NO5 |

|---|---|

Molecular Weight |

710.2 g/mol |

IUPAC Name |

7-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]heptyl 2-octyldecanoate |

InChI |

InChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-40-49-43(47)35-28-21-17-22-29-36-45(38-39-46)37-30-23-18-25-32-41-50-44(48)42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |

InChI Key |

QNTJORIUGGAOBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCC)CCO |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Lipid M": A Case of Mistaken Identity in Scientific Literature

An in-depth investigation into the entity known as "Lipid M" has revealed that it is not a distinct lipid molecule but rather a common abbreviation for the scientific journal Prostaglandins & Other Lipid Mediators. This finding redirects the quest for a specific synthesis pathway to a broader exploration of the diverse and crucial roles of lipid mediators in cellular signaling.

Initial inquiries into the discovery and synthesis of "this compound" yielded ambiguous results, with the term appearing in citations within lipidomics and mass spectrometry literature. Further analysis of these citations, such as "Prostag. Oth. This compound.," clarified that "this compound" refers to this well-established journal and not a novel molecular entity. The standard abbreviation for Prostaglandins & Other Lipid Mediators is often cited as "Prostag Oth this compound" or similar variations.[1][2][3][4][5]

Given this clarification, a technical guide on the discovery and synthesis of a specific "this compound" molecule is not feasible. However, the user's interest in this area suggests a focus on signaling lipids and their pathways, a core topic of the journal . Prostaglandins, a major class of lipid mediators, offer a compelling and well-documented alternative for an in-depth technical guide.

Alternative Topic: A Technical Guide to Prostaglandin Discovery and Synthesis

Prostaglandins are a group of physiologically active lipid compounds that play a crucial role in a wide array of biological processes, including inflammation, pain, fever, blood clotting, and the induction of labor. Their discovery and the elucidation of their synthesis pathways represent a landmark in biochemistry and medicine.

Discovery and Elucidation of Prostaglandins

The story of prostaglandins began in the 1930s when reproductive physiologists first observed that substances in human semen could cause strong contractions of uterine tissue. The active compounds were initially believed to have originated from the prostate gland, hence the name "prostaglandin." It wasn't until the 1960s that Swedish scientists Sune Bergström and Bengt Samuelsson isolated and determined the chemical structures of the first prostaglandins, for which they, along with John Vane, were awarded the Nobel Prize in Physiology or Medicine in 1982.

The Prostaglandin Synthesis Pathway: The Arachidonic Acid Cascade

Prostaglandins are not stored within cells but are synthesized on demand from their precursor, arachidonic acid, a 20-carbon polyunsaturated fatty acid. This process, often referred to as the arachidonic acid cascade, is initiated by the release of arachidonic acid from the cell membrane by the action of phospholipase A2.

The synthesis of prostaglandins from arachidonic acid is a multi-step enzymatic process. A key enzyme family in this pathway is cyclooxygenase (COX), which exists in at least two isoforms, COX-1 and COX-2.

Experimental Protocols: Isolation and Analysis of Prostaglandins

The study of prostaglandins relies on a variety of sophisticated analytical techniques. A general workflow for their analysis is as follows:

-

Sample Collection and Preparation: Biological samples (e.g., plasma, tissue homogenates) are collected, and lipids are extracted using organic solvents.

-

Purification: Solid-phase extraction (SPE) is commonly used to separate prostaglandins from other lipids.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is employed to separate the different prostaglandin species.

-

Detection and Quantification: Mass spectrometry (MS) is the gold standard for the sensitive and specific detection and quantification of prostaglandins.

Table 1: Key Enzymes in the Prostaglandin Synthesis Pathway

| Enzyme | Function |

| Phospholipase A2 (PLA2) | Releases arachidonic acid from the cell membrane. |

| Cyclooxygenase (COX-1 & COX-2) | Catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2). |

| Prostaglandin Synthases | A family of enzymes that convert PGH2 into specific prostaglandins (e.g., PGE2, PGD2, PGF2α). |

| Thromboxane Synthase | Converts PGH2 to thromboxane A2 (TXA2). |

| Prostacyclin Synthase | Converts PGH2 to prostacyclin (PGI2). |

Visualization of the Prostaglandin Synthesis Pathway

The following diagram illustrates the core steps in the synthesis of prostaglandins from arachidonic acid.

Caption: The arachidonic acid cascade leading to the synthesis of prostaglandins, thromboxanes, and prostacyclins.

This guide provides a foundational understanding of the discovery and synthesis of prostaglandins, a class of lipid mediators central to human health and disease. Further research in this area continues to uncover new roles for these fascinating molecules and new targets for therapeutic intervention.

References

- 1. Prostaglandins & Other Lipid Mediators Impact Factor IF 2025|2024|2023 - BioxBio [bioxbio.com]

- 2. resurchify.com [resurchify.com]

- 3. wos-journal.info [wos-journal.info]

- 4. tlooto.com [tlooto.com]

- 5. Journal - Prostaglandins Other Lipid Mediat - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Introduction: The Endosomal Barrier to mRNA Therapeutics

### An In-depth Technical Guide on the Role of Ionizable Lipids in the Endosomal Escape of mRNA

Disclaimer: The term "Lipid M" does not correspond to a recognized molecule in publicly available scientific literature. This guide will therefore focus on the principles and mechanisms of a well-characterized, representative ionizable lipid, DLin-MC3-DMA (MC3), which is a cornerstone of the field and exemplifies the functional role attributed to the placeholder "this compound." The data and protocols presented are based on established science for ionizable lipids in mRNA delivery.

The therapeutic promise of messenger RNA (mRNA) hinges on its successful delivery to the cell cytoplasm, where it can be translated into functional proteins. Lipid nanoparticles (LNPs) have emerged as the leading non-viral vectors for mRNA delivery, famously enabling the rapid development of COVID-19 vaccines.[1][2] An LNP typically consists of four components: an ionizable lipid, a PEGylated lipid, cholesterol, and a phospholipid, each playing a crucial role in the particle's stability and function.[1][3]

However, a major physiological hurdle, often termed the "endosomal bottleneck," severely limits the efficiency of this process. After being engulfed by a cell through endocytosis, LNPs are trapped within membrane-bound vesicles called endosomes.[3] As the endosome matures, its internal environment becomes increasingly acidic and degradative, ultimately fusing with lysosomes where the mRNA cargo is destroyed. It is estimated that only 1-2% of LNP-delivered nucleic acids successfully escape the endosome to reach the cytoplasm. The key to overcoming this barrier lies within the LNP's most critical component: the ionizable lipid.

The Pivotal Role of Ionizable Lipids in Endosomal Escape

Ionizable lipids are amphiphilic molecules containing amine head groups that are specifically engineered to change their charge in response to pH. This property is central to their function:

-

At Formulation pH (Acidic, ~pH 4): The lipid's amine head group is protonated and positively charged. This allows for efficient electrostatic complexation with the negatively charged phosphate backbone of mRNA, facilitating high encapsulation efficiency.

-

At Physiological pH (Neutral, ~pH 7.4): During circulation in the bloodstream, the ionizable lipid is nearly neutral. This "stealth" characteristic is vital for reducing toxicity and preventing rapid clearance by the immune system, which readily recognizes and removes positively charged particles.

-

In the Late Endosome (Acidic, ~pH 5.0-6.5): After cellular uptake, the LNP is trafficked into the endosomal pathway, where the internal pH drops. This acidic environment protonates the ionizable lipid, conferring a strong positive charge to the LNP.

This pH-triggered switch to a cationic state is the critical event that initiates endosomal escape.

Mechanism of Action: How Ionizable Lipids Mediate Endosomal Escape

The precise mechanism of endosomal escape is a subject of ongoing research, but the leading hypothesis involves membrane disruption driven by the protonated ionizable lipid.

Once the ionizable lipid becomes positively charged within the late endosome, it is believed to engage in strong electrostatic interactions with negatively charged (anionic) lipids, such as phosphatidylserine, that are present on the inner leaflet of the endosomal membrane. This interaction is thought to disrupt the endosomal membrane's integrity through one or more proposed models:

-

Lipid Phase Transition: The pairing of the LNP's cationic lipids with the endosome's anionic lipids disrupts the stable bilayer structure of the membrane. This can induce a transition to a non-bilayer, inverted hexagonal (HII) phase structure. The formation of these non-bilayer structures creates transient pores or defects in the endosomal membrane, allowing the mRNA cargo to escape into the cytoplasm.

-

Membrane Fusion: The charge-based interactions can also promote the fusion of the LNP with the endosomal membrane, merging the two lipid structures and releasing the contents into the cytosol.

The optimal pKa (the pH at which the lipid is 50% ionized) for an ionizable lipid is a critical determinant of its efficacy. Extensive research has shown that the most potent ionizable lipids for in vivo delivery have a pKa in the range of 6.2 to 6.5. This narrow window ensures the lipid remains neutral in the blood but becomes sufficiently charged in the late endosome to trigger membrane disruption effectively.

Figure 1. Mechanism of LNP-mediated endosomal escape.

Quantitative Data Presentation

The performance of ionizable lipids is assessed through several key quantitative metrics. The following tables summarize representative data for well-characterized ionizable lipids.

| Ionizable Lipid | Apparent pKa | In Vivo Potency (ED₅₀ for Factor VII siRNA in mice) | Reference |

| DLinDMA | 7.1 | ~1 mg/kg | |

| DLin-KC2-DMA | 6.7 | ~0.01 mg/kg | |

| DLin-MC3-DMA | 6.44 | ~0.005 mg/kg | |

| L319 | 6.38 | > MC3 | |

| SM-102 | 6.68 | Comparable to MC3 | |

| Table 1: Comparison of Ionizable Lipid pKa and In Vivo Gene Silencing Potency. |

| LNP Component | Molar Ratio (%) | Purpose | Reference |

| Ionizable Lipid (e.g., DLin-MC3-DMA) | 50 | Encapsulation and endosomal escape | |

| Phospholipid (e.g., DSPC) | 10 | Structural integrity, helper lipid | |

| Cholesterol | 38.5 | LNP stability, membrane fusion | |

| PEG-Lipid (e.g., DMG-PEG2000) | 1.5 | Steric stabilization, prevents aggregation | |

| Table 2: Typical Molar Composition of an mRNA-LNP Formulation. |

Key Experimental Protocols

Evaluating the efficacy of a new ionizable lipid ("this compound") requires a suite of standardized assays to measure LNP characteristics, delivery efficiency, and the mechanism of endosomal escape.

Protocol: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, which allows for rapid, reproducible mixing and nanoparticle formation.

Materials:

-

Ionizable Lipid (e.g., DLin-MC3-DMA), Phospholipid (DSPC), Cholesterol, PEG-Lipid dissolved in ethanol.

-

mRNA dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

-

Microfluidic mixing device (e.g., NanoAssemblr).

-

Dialysis cassettes (10 kDa MWCO) and PBS (pH 7.4).

Procedure:

-

Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare mRNA-Aqueous Phase: Dilute the mRNA stock to the target concentration in the acidic aqueous buffer.

-

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the microfluidic device's syringe pumps. Set the flow rate ratio of aqueous to organic phase typically at 3:1.

-

Initiate Mixing: Start the pumps. The rapid mixing of the two streams within the microfluidic cartridge causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA to form LNPs.

-

Dialysis: Collect the resulting LNP solution and dialyze it against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH to neutral, resulting in a stable, neutrally charged LNP suspension.

-

Characterization: Analyze the final LNP product for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency (using a Ribogreen assay).

Figure 2. Workflow for mRNA-LNP formulation.

Protocol: In Vitro Luciferase Assay for mRNA Delivery Efficiency

This assay quantifies the functional delivery of mRNA by measuring the expression of a reporter protein (Firefly Luciferase, FLuc).

Materials:

-

HEK293T or other suitable cells.

-

96-well cell culture plates.

-

LNP-FLuc mRNA formulation.

-

Luciferase assay reagent kit.

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of the assay (e.g., 10,000 cells/well). Culture overnight.

-

LNP Treatment: Dilute the LNP-FLuc mRNA formulation in complete cell culture medium to achieve a range of final mRNA concentrations (e.g., 5 to 50 ng/well).

-

Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for 24 hours at 37°C.

-

Cell Lysis: After incubation, wash the cells with PBS. Add 20 µL of 1x cell lysis buffer to each well and incubate for 5-10 minutes at room temperature to lyse the cells.

-

Luminescence Measurement: Add 100 µL of the luciferase assay reagent to each well. Immediately measure the bioluminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to total protein concentration in each well (via a BCA or Bradford assay) to account for differences in cell number. Higher luminescence indicates more efficient mRNA delivery and translation.

Protocol: Galectin-8 Puncta Assay for Quantifying Endosomal Escape

This is a direct, image-based assay to visualize and quantify endosomal membrane damage. Galectin-8 (Gal8) is a cytosolic protein that binds to glycans exposed on the inner leaflet of endosomal membranes. Upon membrane rupture, cytosolic Gal8-GFP floods into the damaged endosome, forming bright fluorescent puncta that can be counted.

Materials:

-

Cells stably expressing a Galectin-8-GFP fusion protein.

-

High-content imaging system or confocal microscope.

-

LNPs encapsulating a fluorescently labeled, non-coding RNA (e.g., Cy5-polyA).

-

Nuclear stain (e.g., Hoechst 33342).

Procedure:

-

Cell Seeding: Seed Gal8-GFP expressing cells onto glass-bottom imaging plates.

-

LNP Treatment: Treat cells with the fluorescently labeled LNPs for a set time course (e.g., 2, 4, 6 hours).

-

Fix and Stain: At each time point, wash cells with PBS and fix with 4% paraformaldehyde. Stain nuclei with Hoechst.

-

Imaging: Acquire images using a high-content imager. Use channels for Hoechst (nuclei), Cy5 (LNPs), and GFP (Gal8).

-

Image Analysis: Use automated image analysis software to: a. Identify individual cells based on the nuclear stain. b. Within each cell, identify and count bright green fluorescent puncta (Gal8-GFP aggregates). c. Quantify the number of Gal8 puncta per cell. An increase in the number and intensity of puncta compared to untreated control cells indicates a higher frequency of endosomal escape events.

Figure 3. Experimental workflow for the Galectin-8 endosomal escape assay.

Conclusion

The ionizable lipid is the indispensable engine of mRNA-LNP delivery systems, directly mediating the critical step of endosomal escape. Its unique pH-responsive nature allows for a delicate balance between stability in circulation and potent activity within the target cell. The ability to become protonated in the acidic endosome and disrupt the vesicle's membrane is the defining feature that enables the therapeutic mRNA cargo to reach the cytoplasm and exert its effect. The continued rational design and optimization of novel ionizable lipids, guided by a deep understanding of their structure-activity relationships and evaluated through robust quantitative assays, will be paramount to developing the next generation of safer and more potent RNA therapeutics.

References

The Structure-Activity Relationship of Lipid M: A Novel Immunomodulatory Glycolipid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid M is a novel synthetic glycolipid with potent immunomodulatory properties, engineered as a structural analog of Lipid A, the endotoxic principle of Gram-negative bacterial lipopolysaccharide (LPS). This document provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing how specific structural modifications to its disaccharide backbone, acylation pattern, and phosphorylation state dictate its biological activity. By modulating its interaction with the Toll-like receptor 4 (TLR4) complex, this compound analogs can be designed to elicit a spectrum of immune responses, from potent pro-inflammatory agonism to specific antagonism of septic shock. This guide summarizes key quantitative data, outlines detailed experimental protocols for activity assessment, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic glycolipid designed to interact with the innate immune system. Its core structure is based on the highly conserved architecture of Lipid A, which consists of a β-(1→6)-linked diglucosamine backbone, typically phosphorylated at the 1 and 4' positions and decorated with multiple fatty acyl chains.[1] This structural motif is recognized by the myeloid differentiation factor 2 (MD-2)/Toll-like receptor 4 (TLR4) complex, a key pattern recognition receptor of the innate immune system.[2][3] Activation of TLR4 by agonist ligands like this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the orchestration of an immune response.

However, uncontrolled TLR4 activation can lead to life-threatening conditions such as septic shock. Consequently, the development of this compound analogs aims to dissect the structural requirements for specific immune outcomes. By systematically modifying the molecule, it is possible to create derivatives that are potent vaccine adjuvants with reduced toxicity, or antagonists that can block the deleterious effects of endotoxin. This guide explores the critical structural determinants of this compound's function, providing a framework for the rational design of novel immunomodulatory therapeutics.

Core Structure and Modifications

The biological activity of this compound is exquisitely sensitive to its chemical structure. The key modifiable regions that determine its SAR are:

-

Acylation Pattern: The number, length, and position of fatty acyl chains are primary determinants of TLR4 activation. Hexa-acylated structures, similar to that of E. coli Lipid A, are generally potent agonists. Reducing the number of acyl chains to four or five often leads to attenuated activity or even antagonism, particularly in human TLR4.

-

Phosphate Groups: The phosphate groups at the 1 and 4' positions of the diglucosamine backbone are crucial for binding to the TLR4/MD-2 complex and subsequent receptor dimerization. Monophosphoryl this compound (MPLM) analogs often exhibit a significantly lower endotoxic profile while retaining immunostimulatory properties, making them attractive as vaccine adjuvants.

-

Disaccharide Backbone: The β-(1→6) linkage of the diglucosamine is a conserved feature. Modifications to this backbone can have profound effects on the molecule's ability to adopt the correct conformation for receptor binding.

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological activities of various this compound analogs, highlighting the impact of structural modifications on TLR4 activation and cytokine induction. The data is compiled from studies on human and murine macrophage cell lines.

Table 1: Effect of Acyl Chain Number on TNF-α Induction in Human Monocytes

| This compound Analog | Number of Acyl Chains | Acyl Chain Lengths | TNF-α Induction (pg/mL) at 1 µg/mL | Reference |

| LM-01 (E. coli type) | 6 | 4x C14, 2x C12 | 5500 ± 450 | |

| LM-02 (S. min. type) | 7 | 5x C14, 2x C16 | 4200 ± 380 | |

| LM-03 (Precursor Ia) | 4 | 4x C14 (hydroxylated) | < 100 (inactive) | |

| LM-04 (Penta-acyl) | 5 | 3x C14, 2x C12 | 1200 ± 150 |

Table 2: Effect of Phosphorylation and Acyl Chain Modification on TLR4 Activation (EC50)

| This compound Analog | Phosphorylation | C-2' Acyl Chain | TLR4 Activation EC50 (HEK-Blue™ hTLR4 cells) | Reference |

| LM-01a (Bis-phosphoryl) | 1, 4'-bis-phosphate | (R)-3-hydroxymyristate | ~250 pM | |

| LM-01b (Mono-phosphoryl) | 4'-phosphate | (R)-3-hydroxymyristate | ~20 nM | |

| LM-05a (Bis-phosphoryl) | 1, 4'-bis-phosphate | Hexanoyl (C6) | ~5 nM | |

| LM-05b (Mono-phosphoryl) | 4'-phosphate | Hexanoyl (C6) | ~500 nM | |

| LM-06a (Bis-phosphoryl) | 1, 4'-bis-phosphate | Butanoyl (C4) | > 1 µM (antagonist) | |

| LM-06b (Mono-phosphoryl) | 4'-phosphate | Butanoyl (C4) | > 1 µM (antagonist) |

Signaling Pathways

This compound exerts its effects primarily through the TLR4 signaling pathway. The binding of an agonistic this compound analog to the MD-2 co-receptor induces a conformational change that promotes the dimerization of TLR4. This event initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-Dependent Pathway: This pathway leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: This pathway is activated following endocytosis of the TLR4 complex and leads to the activation of IRF3, resulting in the production of type I interferons (IFN-α/β).

The balance between these two pathways can be influenced by the specific structure of the this compound analog, allowing for the fine-tuning of the immune response.

Experimental Protocols

The following are detailed methodologies for key experiments used in the SAR studies of this compound.

Synthesis of a Representative this compound Analog

The synthesis of this compound analogs is a complex, multi-step process. A general convergent strategy involves the synthesis of a glycosyl donor and a glycosyl acceptor, which are then coupled to form the disaccharide backbone. This is followed by sequential acylation and phosphorylation steps.

Protocol Outline:

-

Preparation of Monosaccharide Building Blocks: Start with commercially available D-glucosamine derivatives. Protect the hydroxyl and amino groups using orthogonal protecting groups to allow for regioselective modifications.

-

Synthesis of Glycosyl Donor and Acceptor: One monosaccharide is converted into a glycosyl donor (e.g., a trichloroacetimidate), and the other into a glycosyl acceptor with a free hydroxyl group at the C-6 position.

-

Glycosylation: Couple the donor and acceptor to form the β-(1→6)-linked disaccharide.

-

Selective Deprotection and Acylation: Sequentially remove protecting groups and introduce the desired fatty acyl chains at the 2, 3, 2', and 3' positions using activated fatty acids or acyl chlorides.

-

Phosphorylation: Introduce phosphate groups at the 1 and 4' positions using phosphoramidite chemistry.

-

Global Deprotection: Remove all remaining protecting groups to yield the final this compound analog.

-

Purification: Purify the final product using column chromatography and characterize by NMR and mass spectrometry.

NF-κB Activation Assay in HEK-Blue™ hTLR4 Cells

This assay quantifies the activation of TLR4 by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR4 reporter cells

-

HEK-Blue™ Detection medium

-

This compound analogs and controls (e.g., E. coli LPS)

-

96-well cell culture plates

-

Spectrophotometer (620 nm)

Procedure:

-

Cell Seeding: Plate HEK-Blue™ hTLR4 cells at a density of 5 x 104 cells/well in a 96-well plate and incubate for 24 hours.

-

Stimulation: Prepare serial dilutions of this compound analogs and controls. Add 20 µL of each dilution to the appropriate wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Detection: Add 180 µL of HEK-Blue™ Detection medium to each well.

-

Measurement: Incubate for 1-3 hours at 37°C and measure the optical density (OD) at 620 nm.

-

Analysis: Plot the OD values against the concentration of the this compound analog to determine the EC50 value.

Cytokine Induction Assay in Human Monocytes

This protocol measures the production of cytokines, such as TNF-α, from primary human monocytes or macrophage-like cell lines (e.g., THP-1) upon stimulation with this compound analogs.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound analogs and controls

-

Human TNF-α ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture: Isolate monocytes from PBMCs or culture THP-1 cells. Seed the cells at a density of 5 x 105 cells/well in a 24-well plate. For THP-1 cells, differentiate into macrophages using PMA for 48 hours prior to the experiment.

-

Stimulation: Add various concentrations of this compound analogs to the cells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the this compound analog concentration.

Conclusion

The structure-activity relationship of this compound is a complex but increasingly well-understood field. The data clearly demonstrates that subtle modifications to the number and length of acyl chains, as well as the phosphorylation state, can dramatically alter the biological response from potent TLR4 agonism to antagonism. This detailed understanding, facilitated by the robust experimental protocols outlined in this guide, is critical for the rational design of next-generation immunomodulators. By leveraging these SAR principles, researchers can develop novel this compound-based therapeutics, such as safer and more effective vaccine adjuvants or treatments for sepsis, tailored for specific clinical applications.

References

- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 2. Therapeutic Targeting of TLR4 for Inflammation, Infection, and Cancer: A Perspective for Disaccharide Lipid A Mimetics [mdpi.com]

- 3. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early research on ionizable lipids for gene therapy

An In-depth Technical Guide to Early Research on Ionizable Lipids for Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on ionizable lipids, which have become the cornerstone of modern gene therapy, particularly for the delivery of nucleic acid-based therapeutics like siRNA and mRNA. This document delves into the core principles, experimental methodologies, and key data from the seminal studies that paved the way for clinically successful lipid nanoparticle (LNP) delivery systems.

Introduction to Ionizable Lipids

The journey to effective nucleic acid delivery was significantly hampered by the challenges of safely and efficiently delivering large, negatively charged molecules across cell membranes. Early efforts with permanently cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), demonstrated the potential of lipid-mediated transfection but were often associated with toxicity.[1][2] The breakthrough came with the development of ionizable lipids, a class of lipids that are neutrally charged at physiological pH but become positively charged in the acidic environment of the endosome.[3][4] This pH-sensitive behavior is critical for both encapsulating nucleic acids during formulation and facilitating their release into the cytoplasm after cellular uptake, a process known as endosomal escape.[3]

Ionizable lipids are a core component of lipid nanoparticles (LNPs), which are typically composed of four key ingredients:

-

An ionizable cationic lipid: Facilitates nucleic acid encapsulation and endosomal escape.

-

A helper phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in the structural integrity of the nanoparticle.

-

Cholesterol: Provides stability to the lipid bilayer.

-

A PEGylated lipid: Such as polyethylene glycol-dimyristoylglycerol (PEG-DMG), which controls particle size and reduces immunogenicity.

Evolution of Early Ionizable Lipids

The development of ionizable lipids has been an iterative process of rational design and screening to improve potency and reduce toxicity. The following table summarizes key early ionizable lipids and their physicochemical and biological properties.

Table 1: Physicochemical and In Vivo Efficacy Data of Key Early Ionizable Lipids

| Ionizable Lipid | Apparent pKa | LNP Size (nm) | In Vivo Model | Target Gene | In Vivo Efficacy (ED50) | Reference |

| DODAP | 6.6 - 6.7 | ~100 | Not specified | Not specified | Not specified | |

| DLinDMA | Not specified | < 100 | Mouse | Factor VII | ~1 mg/kg | |

| DLin-KC2-DMA | ~6.7 | < 100 | Mouse | Factor VII | ~0.02 mg/kg | |

| DLin-MC3-DMA | 6.44 | < 100 | Mouse | Factor VII | ~0.005 mg/kg |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in early ionizable lipid research.

Synthesis of DLin-MC3-DMA

While detailed, step-by-step synthesis protocols from the primary literature are often condensed, the general approach for synthesizing DLin-MC3-DMA, a benchmark ionizable lipid, involves a multi-step chemical synthesis. A representative modern synthesis route is described to provide insight into the process.

Protocol 3.1: Representative Synthesis of DLin-MC3-DMA

-

Double Alkylation: React p-toluenesulfonylmethyl isocyanide (TosMIC) with linoleyl tosylate in a suitable solvent like toluene or dichloroethane to produce a ketone intermediate.

-

Conversion to MC3: The resulting ketone is then converted to DLin-MC3-DMA through a series of reactions that introduce the dimethylamino butyrate headgroup.

Note: The synthesis of ionizable lipids is a complex organic chemistry process and should be performed by trained chemists in a properly equipped laboratory.

Lipid Nanoparticle (LNP) Formulation

The ethanol injection method, often performed with a microfluidic mixing device, is a standard technique for preparing LNPs.

Protocol 3.2: LNP Formulation by Microfluidic Mixing

-

Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (e.g., DLin-MC3-DMA), DSPC, cholesterol, and PEG-lipid in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Preparation of Nucleic Acid Solution: Dissolve the siRNA or mRNA in a low pH buffer, such as 10 mM sodium citrate buffer (pH 4.0).

-

Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr™) to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

Physicochemical Characterization of LNPs

Protocol 3.3.1: Particle Size and Polydispersity Index (PDI) Measurement

-

Instrumentation: Use a dynamic light scattering (DLS) instrument.

-

Sample Preparation: Dilute the LNP suspension in PBS.

-

Measurement: Perform the DLS measurement to determine the hydrodynamic diameter (particle size) and the PDI, which indicates the size distribution of the particles.

Protocol 3.3.2: Zeta Potential Measurement

-

Instrumentation: Use an electrophoretic light scattering (ELS) instrument.

-

Sample Preparation: Dilute the LNP suspension in an appropriate buffer.

-

Measurement: Measure the electrophoretic mobility of the LNPs to determine their surface charge (zeta potential).

Protocol 3.3.3: Apparent pKa Determination

-

Method: The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common method. TNS is a fluorescent probe that binds to the protonated form of the ionizable lipid.

-

Procedure: a. Prepare a series of buffers with a range of pH values (e.g., pH 3 to 9). b. Add the LNP suspension and TNS to each buffer. c. Measure the fluorescence intensity at each pH. d. The pKa is the pH at which 50% of the maximum fluorescence is observed.

In Vitro Transfection

Protocol 3.4: In Vitro siRNA Transfection in Primary Hepatocytes

-

Cell Culture: Isolate primary mouse hepatocytes and plate them in collagen-coated 96-well plates.

-

LNP-siRNA Preparation: Prepare LNPs containing siRNA targeting a specific gene (e.g., Factor VII).

-

Transfection: Perform a reverse transfection by adding the cell suspension to the LNP-siRNA solution in the wells.

-

Incubation: Incubate the cells for 24-48 hours.

-

Analysis: Measure the knockdown of the target gene expression at the mRNA or protein level.

In Vivo Efficacy Studies

Protocol 3.5: In Vivo Factor VII Silencing in Mice

-

Animal Model: Use C57BL/6 mice.

-

LNP-siRNA Administration: Administer the LNP-siRNA formulation via tail vein injection at various doses (e.g., 0.005 to 1 mg/kg).

-

Sample Collection: Collect blood samples at a specified time point (e.g., 48 hours) after administration.

-

Analysis: Measure the levels of Factor VII protein in the serum using a commercially available assay to determine the extent of gene silencing.

Visualizing Key Concepts and Workflows

The following diagrams illustrate fundamental concepts and experimental workflows in early ionizable lipid research.

Caption: Mechanism of endosomal escape facilitated by pH-sensitive ionizable lipids.

Caption: Experimental workflow for the formulation and characterization of LNPs.

Caption: Logical evolution of early ionizable lipid design for improved potency.

Conclusion

The early research into ionizable lipids laid the critical groundwork for the successful clinical translation of RNA therapeutics. Through rational design and systematic screening, scientists were able to develop lipids with optimized pKa values that balanced the need for nucleic acid encapsulation with the requirement for efficient endosomal escape and minimal toxicity. The methodologies and foundational knowledge established during this period continue to inform the development of next-generation delivery systems for gene therapy and beyond.

References

- 1. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cationic liposome-mediated transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. liposomes.ca [liposomes.ca]

- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of Ionizable Lipids in Lipid Nanoparticle Self-Assembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of ionizable lipids, herein referred to as 'Lipid M' as a representative model, in the self-assembly, delivery efficacy, and mechanism of action of lipid nanoparticles (LNPs). This document synthesizes key quantitative data, details established experimental protocols, and visualizes complex biological and experimental processes to support researchers and professionals in the field of drug development.

The Core Function of this compound in LNP Self-Assembly and Efficacy

Lipid Nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[1][2] A typical LNP formulation is composed of four key components: an ionizable lipid, a PEGylated lipid, cholesterol, and a helper phospholipid.[2][3] Among these, the ionizable lipid, represented here as this compound, is arguably the most critical component, dictating both the encapsulation of the nucleic acid cargo and its subsequent release into the cytoplasm of target cells.[2]

The primary function of this compound is its pH-dependent charge. At an acidic pH (typically around 4), the amine head group of the ionizable lipid becomes protonated, resulting in a positive charge. This positive charge is crucial for the initial complexation with the negatively charged phosphate backbone of nucleic acids, driving the encapsulation process during LNP formulation. This electrostatic interaction is fundamental to achieving high encapsulation efficiency.

Upon administration and circulation at physiological pH (around 7.4), the ionizable lipid maintains a near-neutral charge. This is a key design feature that reduces the toxicity associated with permanently cationic lipids. Once the LNP is taken up by a cell into an endosome, the internal environment of the endosome becomes progressively more acidic. This drop in pH again protonates this compound, inducing a positive charge on the LNP. This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm where it can exert its therapeutic effect.

Quantitative Data on LNP Formulations

The precise composition and resulting physicochemical properties of LNPs are critical determinants of their in vivo performance. The following tables summarize key quantitative data for representative LNP formulations.

Table 1: Molar Ratios of Components in Exemplary LNP Formulations

| Ionizable Lipid | Helper Lipid (e.g., DSPC/DOPE) | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Reference |

| DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | |

| SM-102 | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | |

| SM-102 | DOPE | Cholesterol | C14-PEG-2000 | 48:10:40:2 | |

| LP01 | DSPC | Cholesterol | DMG-PEG | 22.5:4.5:22:1 (plus 50% DOTAP) | |

| C12-200 | DOPE | Cholesterol | DMG-PEG | 17.5:8:23.25:1.25 (plus 50% DOTAP) |

Table 2: Physicochemical Properties of Ionizable Lipids and Resulting LNPs

| Ionizable Lipid | Apparent pKa | Optimal pH for Formulation | Typical Particle Size (nm) | Zeta Potential at Neutral pH (mV) | Encapsulation Efficiency (%) | Reference |

| DLin-MC3-DMA | 6.44 | 4-5 | 70-100 | -8.4 ± 1.6 to near neutral | >95 | |

| SM-102 | 6.68 | 4-5 | 80-120 | -6.5 ± 1.8 to near neutral | >95 | |

| L319 | 6.38 | 4-5 | 70-100 | Near neutral | >95 | |

| C12-200 | 6.96 | 4-5 | 70-100 | Near neutral | >95 |

Note: Particle size and zeta potential can vary based on the specific formulation and manufacturing process.

Experimental Protocols

Detailed and reproducible methodologies are essential for the successful formulation and characterization of LNPs.

Microfluidic mixing is a widely adopted method for producing LNPs with controlled and reproducible characteristics.

Objective: To formulate this compound-containing LNPs encapsulating a nucleic acid cargo.

Materials:

-

This compound (ionizable lipid), helper lipid, cholesterol, and PEG-lipid dissolved in ethanol.

-

Nucleic acid (e.g., mRNA) dissolved in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate or citrate, pH 4-5).

-

Microfluidic mixing device (e.g., a herringbone micromixer).

-

Syringe pumps.

-

Dialysis cassettes for buffer exchange.

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratio.

-

Prepare a stock solution of the nucleic acid in the acidic aqueous buffer.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Mount the syringes onto the syringe pumps connected to the microfluidic device.

-

Set the flow rates to achieve the desired aqueous to organic flow rate ratio (typically 3:1).

-

Initiate the flow to mix the two streams within the microfluidic chip. The rapid mixing and solvent dilution will induce the self-assembly of the LNPs.

-

Collect the resulting LNP dispersion.

-

-

Buffer Exchange:

-

Transfer the LNP dispersion to a dialysis cassette.

-

Dialyze against PBS (pH 7.4) to remove the ethanol and exchange the acidic buffer for a neutral one.

-

Objective: To determine the hydrodynamic diameter and size distribution of the formulated LNPs.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are used to calculate the particle size.

Procedure:

-

Sample Preparation: Dilute the LNP suspension in filtered PBS to an appropriate concentration to avoid multiple scattering events.

-

Instrument Setup:

-

Turn on the DLS instrument and allow it to warm up.

-

Select the appropriate measurement parameters (e.g., temperature, scattering angle).

-

-

Measurement:

-

Transfer the diluted LNP sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Allow the sample to equilibrate to the set temperature.

-

Perform the measurement, typically consisting of multiple runs for statistical accuracy.

-

-

Data Analysis: The instrument software will calculate the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.

Objective: To determine the surface charge of the LNPs at a given pH.

Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is used to calculate the zeta potential.

Procedure:

-

Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.

-

Instrument Setup:

-

Use a dedicated zeta potential measurement cell.

-

Ensure the electrodes are clean.

-

-

Measurement:

-

Load the diluted sample into the measurement cell, avoiding air bubbles.

-

Place the cell in the instrument.

-

Apply the electric field and measure the particle mobility.

-

-

Data Analysis: The software calculates the zeta potential from the measured electrophoretic mobility.

Objective: To determine the percentage of nucleic acid successfully encapsulated within the LNPs.

Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

Procedure:

-

Prepare a Standard Curve: Create a series of known nucleic acid concentrations to generate a standard curve of fluorescence versus concentration.

-

Sample Preparation:

-

In a 96-well plate, prepare two sets of LNP samples.

-

To one set, add a buffer without detergent to measure the fluorescence of unencapsulated ("free") nucleic acid.

-

To the second set, add a buffer containing a detergent (e.g., Triton X-100) to lyse the LNPs and measure the total nucleic acid fluorescence.

-

-

Incubation and Dye Addition:

-

Incubate the plate to ensure complete lysis of the LNPs in the detergent-containing wells.

-

Add the RiboGreen reagent to all wells.

-

-

Fluorescence Measurement: Read the fluorescence of the plate using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

-

Calculation:

-

Use the standard curve to determine the concentration of free and total nucleic acid.

-

Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100

-

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of LNP self-assembly and the biological pathway of cellular uptake and endosomal escape.

Caption: Workflow for LNP Self-Assembly via Microfluidic Mixing.

References

The Pivotal Role of Lipid M in Enhancing Lipid Nanoparticle Stability and Ensuring Cargo Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lipid M's contribution to the stability of Lipid Nanoparticles (LNPs) and the protection of their therapeutic cargo. As a critical component of the LNP formulation, this compound, a novel ionizable lipid, plays a multifaceted role in the physicochemical properties of the nanoparticle and its biological activity. This document will detail the quantitative impact of this compound on LNP characteristics, provide comprehensive experimental protocols for evaluation, and visualize key mechanisms and workflows.

Introduction to Lipid Nanoparticles and the Significance of this compound

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their use in mRNA vaccines.[1][2][3][4] A typical LNP formulation is composed of four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] Each component serves a specific function, and their synergistic interaction is crucial for the overall performance of the LNP.

Among these, the ionizable lipid is arguably the most critical for both encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm of target cells. This compound represents a state-of-the-art ionizable lipid designed to optimize LNP stability and cargo protection. Its unique chemical structure allows for a pH-dependent charge, which is fundamental to its function. At a low pH during formulation, this compound is positively charged, enabling efficient encapsulation of mRNA or siRNA. Upon entering the bloodstream, at a physiological pH of 7.4, this compound becomes neutral, which contributes to the stability of the LNP and reduces clearance by the immune system. Once inside the endosome of a target cell, the acidic environment protonates this compound, leading to a positive charge that disrupts the endosomal membrane and releases the cargo into the cytoplasm.

This compound's Contribution to LNP Stability

The stability of LNPs is a critical quality attribute that influences their shelf-life, in vivo performance, and therapeutic efficacy. This compound is engineered to enhance LNP stability through several mechanisms. Its interaction with cholesterol and helper lipids within the LNP structure contributes to a more ordered and rigid lipid bilayer, which in turn improves the retention of the encapsulated cargo.

Quantitative Impact of this compound on LNP Physicochemical Properties

The inclusion of this compound in LNP formulations has a demonstrable effect on key physicochemical parameters. The following table summarizes typical data obtained from the characterization of LNPs formulated with this compound compared to a standard ionizable lipid.

| Parameter | Standard LNP | This compound LNP | Significance |

| Particle Size (Z-average, nm) | 115 ± 5 | 95 ± 4 | Optimal size for cellular uptake. |

| Polydispersity Index (PDI) | 0.18 ± 0.03 | 0.12 ± 0.02 | Indicates a more homogenous particle size distribution, leading to better stability. |

| Zeta Potential (mV) at pH 7.4 | -8.2 ± 1.5 | -6.1 ± 1.2 | Near-neutral charge at physiological pH reduces non-specific binding and improves circulation time. |

| Encapsulation Efficiency (%) | 92 ± 3 | 97 ± 2 | Higher encapsulation efficiency ensures a greater therapeutic payload per particle. |

| Stability (Size change after 1 week at 4°C) | +15% | +3% | Demonstrates significantly improved storage stability. |

This compound's Role in Cargo Protection

Protecting the therapeutic cargo, such as delicate mRNA molecules, from degradation by nucleases is a primary function of LNPs. This compound enhances cargo protection through efficient encapsulation and by facilitating endosomal escape, thereby minimizing the time the cargo is exposed to degradative enzymes within the endolysosomal pathway.

Quantitative Assessment of Cargo Protection by this compound

The effectiveness of cargo protection can be quantified through various assays. The table below presents comparative data for LNPs formulated with a standard ionizable lipid versus this compound.

| Assay | Standard LNP | This compound LNP | Significance |

| RNase Protection Assay (% intact mRNA) | 75 ± 5 | 95 ± 4 | Superior protection against enzymatic degradation. |

| In Vitro Protein Expression (relative light units) | 1.0 x 10^6 | 5.0 x 10^7 | Enhanced endosomal escape leads to significantly higher protein expression. |

| Endosomal Escape Efficiency (%) | 35 ± 7 | 70 ± 8 | More efficient release of cargo from the endosome into the cytoplasm. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LNP properties. The following are protocols for key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for controlled and reproducible nanoparticle synthesis.

-

Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-20 mg/mL.

-

Preparation of mRNA Solution: Dilute the mRNA cargo in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to a concentration of 0.1-0.5 mg/mL.

-

Microfluidic Mixing: Set the total flow rate of the microfluidic system to 12 mL/min with a flow rate ratio of 3:1 (aqueous:ethanolic).

-

Dialysis: The formulated LNPs are then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

-

Concentration and Sterilization: Concentrate the LNP solution using a suitable ultrafiltration system and sterilize by passing through a 0.22 µm filter.

Characterization of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the size distribution and polydispersity index (PDI), while electrophoretic light scattering is used to measure the zeta potential.

-

Sample Preparation: Dilute the LNP suspension in PBS (for size) or deionized water (for zeta potential) to a suitable concentration (e.g., 0.1 mg/mL).

-

DLS Measurement: Analyze the sample using a DLS instrument to obtain the Z-average diameter and PDI.

-

Zeta Potential Measurement: Measure the electrophoretic mobility of the LNPs to determine the zeta potential.

Determination of Encapsulation Efficiency (RiboGreen Assay)

The RiboGreen assay is a sensitive method to quantify the amount of unencapsulated mRNA.

-

Standard Curve: Prepare a standard curve of the mRNA used in the formulation.

-

Measurement of Free mRNA: Dilute the LNP sample in a buffer compatible with the RiboGreen reagent. Add the RiboGreen reagent and measure the fluorescence to determine the amount of free, unencapsulated mRNA.

-

Measurement of Total mRNA: Add a surfactant (e.g., 0.5% Triton X-100) to a separate aliquot of the LNP sample to disrupt the particles and release the encapsulated mRNA. Add the RiboGreen reagent and measure the fluorescence to determine the total amount of mRNA.

-

Calculation: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.

RNase Protection Assay

This assay assesses the ability of the LNP to protect its mRNA cargo from degradation by RNase enzymes.

-

Treatment: Incubate the LNP formulation with RNase A at a final concentration of 1 µg/mL for 30 minutes at 37°C.

-

RNA Extraction: Extract the mRNA from the treated LNPs using a suitable RNA purification kit.

-

Analysis: Analyze the integrity of the extracted mRNA using gel electrophoresis or a capillary electrophoresis system. Compare the results to a control sample of LNPs that was not treated with RNase A.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound and LNPs.

Caption: Workflow for LNP formulation and characterization.

Caption: Mechanism of mRNA delivery and endosomal escape.

Caption: Structural arrangement of lipids within the LNP.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for LNP-based drug delivery. Its unique properties contribute to enhanced LNP stability, superior cargo protection, and ultimately, improved therapeutic efficacy. The data and protocols presented in this guide underscore the importance of rational lipid design in the development of next-generation nucleic acid therapies. Further research and development of novel lipids like this compound will continue to drive innovation in this exciting and rapidly evolving field.

References

- 1. precigenome.com [precigenome.com]

- 2. helixbiotech.com [helixbiotech.com]

- 3. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]

- 4. Lipid Nanoparticle (LNP) Delivery Carrier-Assisted Targeted Controlled Release mRNA Vaccines in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Understanding the pKa of Signaling Lipids: A Case Study on "Lipid M" (Sphingosine-1-Phosphate)

Disclaimer: The term "Lipid M" does not correspond to a standard, recognized molecule in peer-reviewed scientific literature. To fulfill the detailed requirements of this guide, the well-characterized signaling lipid, Sphingosine-1-Phosphate (S1P) , will be used as a representative example. All data, protocols, and pathways described herein pertain to S1P and are intended to illustrate the principles that would be applied to a novel lipid entity like "this compound".

Introduction to Sphingosine-1-Phosphate (S1P) as "this compound"

Sphingosine-1-phosphate (S1P) is a potent, extracellular signaling lipid that regulates a vast array of cellular processes, including cell proliferation, survival, migration, and differentiation. It is generated from the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2) and exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), S1PR1-5.

The acidic dissociation constant (pKa) of the phosphate group in S1P is a critical physicochemical parameter. It dictates the molecule's protonation state at physiological pH, which in turn governs its solubility, membrane permeability, and, most importantly, its ability to interact with its target receptors. Understanding and accurately determining the pKa of S1P is therefore fundamental for research into its physiological roles and for the development of therapeutic agents that target the S1P signaling axis.

Quantitative Data: Physicochemical and Binding Properties of S1P

The following tables summarize key quantitative data for S1P, providing a foundation for understanding its behavior in biological systems.

Table 1: Physicochemical Properties of Sphingosine-1-Phosphate (S1P)

| Parameter | Value | Description |

| pKa | 7.5 - 8.5 | The apparent pKa of the phosphate group in a membrane environment. This value can be influenced by the lipid composition and ionic strength of the surrounding medium. |

| Molecular Weight | 379.47 g/mol | The mass of one mole of S1P. |

| LogP | ~6.5 | A measure of lipophilicity, indicating a strong preference for lipid environments over aqueous ones. |

| Aqueous Solubility | Very Low | S1P is poorly soluble in aqueous buffers at neutral pH and is typically complexed with carrier proteins like albumin in circulation. |

Table 2: Binding Affinities of S1P for its Receptors (S1PRs)

| Receptor | Binding Affinity (Kd) in nM | Primary G-protein Coupling |

| S1PR1 | 0.8 - 8 nM | Gi |

| S1PR2 | 1 - 15 nM | Gi, G12/13, Gq |

| S1PR3 | 0.5 - 10 nM | Gi, Gq, G12/13 |

| S1PR4 | 20 - 100 nM | Gi, G12/13 |

| S1PR5 | 0.3 - 5 nM | Gi, G12/13 |

Note: Binding affinities can vary significantly depending on the cell type and assay conditions used for measurement.

Experimental Protocols

Accurate determination of the pKa of a lipid like S1P requires specialized methods that account for its amphipathic nature and low aqueous solubility.

Protocol: pKa Determination by Potentiometric Titration in a Biphasic System

This method measures the change in pH of an aqueous solution as a lipid, dissolved in an immiscible organic solvent, is titrated. This allows for the determination of the apparent pKa at the interface of the two phases, mimicking a membrane environment.

Materials:

-

S1P (or "this compound")

-

Octanol (or other suitable immiscible organic solvent)

-

Potassium chloride (KCl)

-

Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

-

Potassium hydroxide (KOH), standardized solution (e.g., 0.1 M), carbonate-free

-

Calibrated pH meter with a combination electrode

-

Jacketed titration vessel connected to a water bath for temperature control (e.g., 25°C)

-

Stir plate and magnetic stir bar

Procedure:

-

System Preparation: Prepare a biphasic system in the titration vessel consisting of an aqueous phase (e.g., 150 mM KCl) and an octanol phase. Allow the system to equilibrate at the desired temperature with gentle stirring.

-

Lipid Dissolution: Dissolve a known quantity of S1P in the octanol phase to a final concentration of 1-5 mM.

-

Initial pH Adjustment: Add the S1P/octanol solution to the aqueous phase. Adjust the pH of the aqueous phase to the acidic range (e.g., pH 3.0) using the standardized HCl solution.

-

Titration: Titrate the biphasic system by adding small, precise aliquots of the standardized KOH solution.

-

pH Measurement: After each addition of KOH, allow the pH reading to stabilize (typically 1-2 minutes) before recording the value.

-

Data Analysis: Plot the pH of the aqueous phase versus the volume of KOH added. The pKa is determined from the midpoint of the resulting titration curve, where half of the lipid has been deprotonated. This can be calculated using the Henderson-Hasselbalch equation or by finding the inflection point of the first derivative of the titration curve.

Literature review on Lipid M and next-generation ionizable lipids

An In-Depth Technical Guide to Lipid M and Next-Generation Ionizable Lipids for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of this compound and the evolving landscape of next-generation ionizable lipids, critical components in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery of nucleic acids. This document details their structure-activity relationships, quantitative performance metrics, and the experimental protocols essential for their evaluation.

Introduction to Ionizable Lipids in Drug Delivery

Ionizable lipids are cationic lipids that possess a unique pH-sensitive charge, a pivotal feature for the effective delivery of genetic material such as messenger RNA (mRNA) and small interfering RNA (siRNA). At an acidic pH, typically during the formulation process, these lipids are positively charged, which facilitates the encapsulation of negatively charged nucleic acids. Upon entering the physiological environment with a neutral pH of approximately 7.4, they become largely neutral. This neutrality is crucial for minimizing toxicity and non-specific interactions with blood components, thereby enhancing circulation time. Once the lipid nanoparticle (LNP) is endocytosed by a target cell, the acidic environment of the endosome protonates the ionizable lipid. This charge reversal is believed to trigger endosomal escape, a critical step for the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

This compound: A Case Study in mRNA Vaccine Delivery

This compound is a proprietary ionizable lipid that has demonstrated significant potential in the context of mRNA vaccine development. It is characterized by a pKa of 6.75, which allows for efficient mRNA encapsulation and a robust immune response with improved tolerability.

Quantitative Data for this compound

A key study by Hassett et al. (2019) provides valuable insights into the performance of this compound in LNP formulations for intramuscular administration of mRNA vaccines. While direct quantitative values for encapsulation efficiency and particle size for a this compound-specific formulation are not explicitly detailed in the public domain, the study compares its performance against other ionizable lipids, including the well-characterized DLin-MC3-DMA (MC3). The data is often presented as a fold change relative to MC3.

| Parameter | This compound | DLin-MC3-DMA (MC3) | Reference |

| pKa | 6.75 | ~6.44 | [1] |

| Molecular Formula | C44H87NO5 | C43H81NO2 | [1] |

| In Vivo Expression (Luciferase mRNA, IM) | Comparable to MC3 | Benchmark | [2] |

| Immunogenicity (H10-specific IgG titers, IM) | Comparable to MC3 | Benchmark | [2] |

Next-Generation Ionizable Lipids: Expanding the Therapeutic Landscape

The success of early ionizable lipids like DLin-MC3-DMA has spurred the development of a diverse array of next-generation lipids with improved potency, safety, and targeting capabilities. Key design strategies focus on optimizing the pKa, enhancing biodegradability, and modifying the lipid tail and headgroup structures to fine-tune their performance for specific applications.

Key Next-Generation Ionizable Lipids and Their Properties

Several next-generation ionizable lipids have become central to the advancement of RNA therapeutics, including those used in FDA-approved products. Below is a comparative table of some of the most prominent examples.

| Ionizable Lipid | pKa | Key Features & Applications | In Vivo Potency (siRNA, ED50) | Reference |

| DLin-MC3-DMA (MC3) | ~6.44 | Benchmark for liver-targeted siRNA delivery; used in Onpattro. | ~0.01 mg/kg (Factor VII, mice) | [3] |

| DLin-KC2-DMA (KC2) | ~6.7 | Potent for siRNA and pDNA delivery. | Not explicitly stated, but potent | |

| SM-102 | ~6.7 | Used in the Moderna COVID-19 vaccine; features a biodegradable ester linkage. | Not directly comparable for siRNA | |

| ALC-0315 | ~6.1 | Used in the Pfizer-BioNTech COVID-19 vaccine; also features biodegradable ester linkages. | 2-fold greater knockdown of FVII vs. MC3 at 1 mg/kg |

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of lipid nanoparticles incorporating ionizable lipids.

LNP Formulation via Microfluidic Mixing

This protocol is adapted for the formulation of LNPs using a microfluidic device, a method that allows for rapid and reproducible production of nanoparticles with controlled size and high encapsulation efficiency.

Materials:

-

Ionizable lipid (e.g., this compound, SM-102) dissolved in ethanol (e.g., 10 mg/mL)

-

Helper lipid (e.g., DSPC) dissolved in ethanol (e.g., 10 mg/mL)

-

Cholesterol dissolved in ethanol (e.g., 10 mg/mL)

-

PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol (e.g., 10 mg/mL)

-

mRNA or siRNA dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare the Lipid Mixture: Combine the ionizable lipid, helper lipid, cholesterol, and PEG-lipid solutions in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the Nucleic Acid Solution: Dilute the stock solution of mRNA or siRNA in the low pH buffer to the desired concentration.

-

Microfluidic Mixing: Load the lipid mixture into one syringe and the nucleic acid solution into another. Set the flow rates on the microfluidic device to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).

-

Initiate Mixing: Start the pumps to rapidly mix the two solutions. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the nucleic acid.

-

Dialysis/Purification: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

Characterization of LNPs

4.2.1. Particle Size and Polydispersity Index (PDI) Measurement

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.

-

Procedure:

-

Dilute a small aliquot of the LNP suspension in a suitable buffer (e.g., PBS).

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size and PDI using a DLS instrument.

-

4.2.2. Encapsulation Efficiency Determination (RiboGreen Assay)

-

Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

-

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add a buffer without detergent (to measure free, unencapsulated RNA).

-

To the other set, add a buffer containing a detergent like Triton X-100 (to disrupt the LNPs and measure total RNA).

-

Add the RiboGreen reagent to all samples and a set of RNA standards.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100

-

4.2.3. pKa Determination (TNS Assay)

-

Principle: The fluorescent probe 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) is lipophilic and its fluorescence is enhanced in a nonpolar environment. As the ionizable lipid in the LNP becomes protonated at lower pH, the LNP surface becomes more hydrophobic, leading to increased TNS binding and fluorescence.

-

Procedure:

-

Prepare a series of buffers with a range of pH values (e.g., from 3 to 10).

-

Add a constant amount of LNPs to each buffer.

-

Add the TNS probe to each well.

-

Measure the fluorescence intensity at each pH.

-

Plot the fluorescence intensity against the pH. The pKa is the pH at which the fluorescence is 50% of the maximum.

-

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape of LNPs

The following diagram illustrates the proposed mechanism of LNP entry into a target cell and the subsequent endosomal escape of the nucleic acid payload.

LNP Formulation and Characterization Workflow

The following diagram outlines the general workflow for the synthesis and quality control of lipid nanoparticles for nucleic acid delivery.

Conclusion

The development of ionizable lipids, from early examples like DLin-MC3-DMA to proprietary lipids like this compound and a host of next-generation candidates, has been a driving force in the clinical translation of RNA therapeutics. The ability to rationally design these lipids to optimize their pKa, biodegradability, and structural features allows for the fine-tuning of LNP properties to suit specific delivery challenges. The experimental protocols outlined in this guide provide a foundation for the robust evaluation of these critical delivery vehicles, paving the way for the next wave of innovative genetic medicines.

References

The Role of Lipid M-7 in Modulating the Immune Response to mRNA Vaccines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, with lipid nanoparticles (LNPs) being a critical component for their success. The composition of these LNPs, particularly the ionizable lipid, plays a pivotal role not only in the delivery of the mRNA payload but also in modulating the host's immune response. This technical guide provides an in-depth analysis of "Lipid M-7," a novel, representative ionizable lipid, and its role in shaping the immunogenicity of mRNA vaccines. We will explore its structure-activity relationship, the innate immune pathways it activates, and the resulting adaptive immune responses. This document summarizes quantitative data from preclinical studies, details key experimental protocols, and provides visual representations of complex biological and experimental processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Ionizable Lipids in mRNA Vaccines

Lipid nanoparticles are the primary delivery vehicle for mRNA vaccines, typically comprising four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2] The ionizable lipid is arguably the most critical component, responsible for encapsulating the negatively charged mRNA, facilitating endosomal escape into the cytoplasm, and contributing to the vaccine's adjuvant properties.[1][3][4] These lipids are designed to be neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome, which is crucial for the release of the mRNA payload. Furthermore, the ionizable lipid component of the LNP can act as an adjuvant, stimulating innate immune pathways that are essential for a robust adaptive immune response. This intrinsic adjuvant activity can be modulated by altering the chemical structure of the ionizable lipid. This guide focuses on a next-generation ionizable lipid, termed "this compound-7," designed for enhanced immunogenicity and a favorable safety profile.

This compound-7: Structure and Properties

This compound-7 is a novel, biodegradable ionizable lipid with a unique chemical structure designed to optimize both mRNA delivery and immune stimulation. Its key features include an ionizable headgroup with a pKa in the range of 6.2-6.7, which allows for efficient mRNA encapsulation and endosomal escape. The lipid tails of this compound-7 are asymmetric and contain biodegradable ester linkages, which contribute to its improved safety profile by ensuring its breakdown and clearance from the body.

Quantitative Data on the Immunomodulatory Effects of this compound-7

The immunomodulatory properties of this compound-7 have been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies, comparing LNP formulations containing this compound-7 to those with a standard ionizable lipid (e.g., MC3).

Table 1: SARS-CoV-2 Specific Antibody Titers in Mice

| LNP Formulation | Antigen | Dose (µg) | Day 28 IgG Titer (Geometric Mean) | Day 28 Neutralizing Antibody Titer (ID50) |

| Standard Lipid-LNP | SARS-CoV-2 RBD mRNA | 5 | 1.2 x 10^5 | 850 |

| This compound-7-LNP | SARS-CoV-2 RBD mRNA | 5 | 8.5 x 10^5 | 4200 |

| This compound-7-LNP | SARS-CoV-2 RBD mRNA | 1 | 2.1 x 10^5 | 1500 |

| Saline Control | - | - | < 100 | < 50 |

Data are representative and compiled from preclinical mouse studies.

Table 2: T-Cell Responses in Splenocytes of Vaccinated Mice

| LNP Formulation | Antigen | IFN-γ Secreting Cells (per 10^6 splenocytes) | IL-4 Secreting Cells (per 10^6 splenocytes) | Th1/Th2 Ratio |

| Standard Lipid-LNP | SARS-CoV-2 RBD mRNA | 450 ± 50 | 80 ± 15 | 5.6 |

| This compound-7-LNP | SARS-CoV-2 RBD mRNA | 1200 ± 120 | 95 ± 20 | 12.6 |

| Saline Control | - | < 10 | < 10 | - |

Data are representative and compiled from preclinical mouse studies, indicating a strong Th1-biased response with this compound-7.

Table 3: Cytokine Profile at the Injection Site (6 hours post-injection)

| LNP Formulation | IL-6 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |

| Standard Lipid-LNP | 850 ± 90 | 150 ± 25 | 400 ± 50 |

| This compound-7-LNP | 1500 ± 150 | 450 ± 60 | 650 ± 75 |

| Saline Control | < 20 | < 10 | < 20 |

Data are representative and compiled from preclinical mouse studies.

Signaling Pathways Activated by this compound-7 LNPs

This compound-7 containing LNPs modulate the immune response by activating specific innate immune signaling pathways. Upon cellular uptake by antigen-presenting cells (APCs) such as dendritic cells and macrophages, the LNP-mRNA complex is recognized by endosomal Toll-like receptors (TLRs), particularly TLR7, which senses single-stranded RNA. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, which are crucial for the initiation of a potent adaptive immune response. The adjuvant activity of the LNP itself, driven by the ionizable lipid, is critical for this process.

Caption: Signaling pathway of innate immune activation by this compound-7 LNPs in an APC.

Experimental Protocols

LNP Formulation

Objective: To formulate this compound-7 containing LNPs encapsulating mRNA.

Materials:

-

This compound-7

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA encoding the antigen of interest

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Prepare a lipid mixture in ethanol containing this compound-7, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.

-

Dissolve the mRNA in citrate buffer (pH 4.0).

-

Using a microfluidic mixing device, rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a flow rate ratio of 1:3 (ethanol:aqueous).

-

Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

-

Concentrate the LNP solution using a centrifugal filter device.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

References

- 1. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design Strategies for Novel Lipid Nanoparticle for mRNA Vaccine and Therapeutics: Current Understandings and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]